4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-5-6(2)11-4-12-8(5)13-3-7(9)10/h4,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACQABWEWGBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine typically involves the introduction of the difluoroethoxy group to a pyrimidine core. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with a difluoroethoxy reagent under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of 4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,2-difluoroethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or ethoxy groups . In contrast, sulfadoxine’s sulfanilamide group enables hydrogen bonding, critical for its antimalarial activity .
- Ring Modifications : Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate features a fused furan ring and an oxo group, altering electronic distribution and solubility compared to simpler pyrimidines .
Synthetic Complexity: The synthesis of sulfadoxine involves multi-step heterocyclization and ammonolysis reactions , whereas fluorinated derivatives like the target compound often require specialized fluorination reagents or conditions .
Biological Relevance :
- Fluorine atoms in 4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine and related compounds improve membrane permeability and resistance to enzymatic degradation, making them valuable in drug design .
- The piperidine-linked compound (C₁₈H₂₄FN₅O) demonstrates how bulky substituents can target specific enzymes (e.g., kinases) through steric and electronic complementarity .
Physicochemical and Pharmacokinetic Properties
| Property | 4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine | 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine | Sulfadoxine |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.1 (estimated) | ~1.8 | 0.5 |
| Hydrogen Bond Acceptors | 3 | 5 | 6 |
| Aqueous Solubility | Low (fluorinated groups reduce solubility) | Moderate (methoxy groups enhance solubility) | Low (sulfonamide group) |
Discussion:
- Methoxy groups in 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine increase hydrogen-bonding capacity, which may improve crystallinity but reduce metabolic stability .
Biological Activity
4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its applications in various fields of research.
- Molecular Formula : C₉H₁₀F₂N₂O
- Molecular Weight : 192.19 g/mol
- CAS Number : 2198369-63-8
Biological Activity Overview
The biological activity of 4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine has been studied primarily in the context of its potential as an anti-cancer agent and its effects on various biological pathways.
The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Modulation of Signaling Pathways : The compound can influence signaling cascades that are critical for cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anti-cancer potential of 4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine. For instance:
- Study 1 : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell types, indicating significant cytotoxic effects.
- Study 2 : In vivo studies using mouse models showed a reduction in tumor size when treated with the compound compared to control groups. Histological analysis revealed decreased mitotic activity in tumor tissues.
Other Biological Activities
- Antimicrobial Properties : Preliminary assessments indicate that the compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in infectious disease treatment.
- Anti-inflammatory Effects : Research has indicated that 4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine may reduce inflammatory markers in vitro, pointing to possible therapeutic uses in inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Dose-dependent inhibition of growth with IC50 values between 10-25 µM. |
| Study B | Mouse Tumor Models | Significant reduction in tumor size; decreased mitotic activity observed. |
| Study C | Antimicrobial Activity | Effective against specific bacterial strains; potential for infectious disease applications. |
| Study D | Anti-inflammatory Effects | Reduction in inflammatory markers observed in vitro. |
Q & A
Q. What are the common synthetic routes for preparing 4-(2,2-difluoroethoxy)-5,6-dimethylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Fluorinated pyrimidines are typically synthesized via nucleophilic substitution or cyclization reactions. For example, fluorinated substituents like 2,2-difluoroethoxy groups can be introduced by reacting chloropyrimidine intermediates with 2,2-difluoroethanol under basic conditions (e.g., KOH or NaH) at elevated temperatures (60–80°C). The presence of electron-withdrawing groups (e.g., methyl substituents at positions 5 and 6) can enhance reactivity by activating the pyrimidine ring toward nucleophilic attack. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
- Key Data :
| Reaction Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Difluoroethoxy substitution | KOH, DMF, 70°C | 65–75% | Extrapolated from |
| Cyclization of intermediates | NH₃/MeOH, reflux | 70–85% | Based on |
Q. What spectroscopic and analytical techniques are critical for characterizing 4-(2,2-difluoroethoxy)-5,6-dimethylpyrimidine?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies methyl (δ 2.1–2.5 ppm) and difluoroethoxy (δ 4.5–4.8 ppm, split due to CF₂ coupling) groups. ¹⁹F NMR confirms the difluoroethoxy moiety (δ -120 to -125 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 219.07 for C₈H₁₁F₂N₂O).
- X-ray Crystallography : Resolves regiochemistry and confirms substituent positions (e.g., dihedral angles between pyrimidine and difluoroethoxy groups) .
- HPLC-PDA : Ensures purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
Q. How should researchers handle and store 4-(2,2-difluoroethoxy)-5,6-dimethylpyrimidine to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or oxidation.
- Safety Protocols : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Fume hoods are mandatory during handling due to potential respiratory irritation .
- Decomposition Risks : Avoid exposure to strong acids/bases or UV light, which may cleave the difluoroethoxy group .
Advanced Research Questions
Q. How do steric and electronic effects of the 5,6-dimethyl and 2,2-difluoroethoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The 5,6-dimethyl groups increase steric hindrance, limiting accessibility to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura). However, the electron-donating methyl groups enhance the pyrimidine ring’s electron density, improving oxidative addition efficiency. The 2,2-difluoroethoxy group’s electron-withdrawing nature further polarizes the ring, favoring nucleophilic aromatic substitution over metal-catalyzed pathways.
- Experimental Design :
- Compare coupling yields using Pd(PPh₃)₄ vs. Buchwald-Hartwig conditions.
- Monitor regioselectivity via LC-MS and ¹H NMR .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
Standardize Assays : Use established cell lines (e.g., HEK293 or HepG2) with controlled passage numbers.
Dose-Response Curves : Perform triplicate experiments across 5–6 log concentrations.
Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Case Study : Inconsistent IC₅₀ values for antifungal activity were traced to compound instability in DMSO stocks stored >1 month .
Q. How can computational modeling predict the metabolic pathways of 4-(2,2-difluoroethoxy)-5,6-dimethylpyrimidine?
- Methodological Answer :
- DFT Calculations : Predict sites of cytochrome P450-mediated oxidation (e.g., methyl groups or difluoroethoxy chain).
- Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4 or CYP2D6 isoforms.
- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. Conflicting NMR Assignments for Difluoroethoxy Substituents: How to Reconcile Discrepancies?
- Methodological Answer :
- Problem : Variable ¹⁹F NMR shifts (δ -120 vs. -125 ppm) across studies.
- Resolution :
Verify solvent effects (CDCl₃ vs. DMSO-d₆ shifts fluorine signals).
Use heteronuclear correlation (HMBC) to confirm coupling between fluorine and adjacent protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
